molecular formula C27H25N3O2 B12048844 2,6-Dimethyl-N,N',4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide CAS No. 53274-30-9

2,6-Dimethyl-N,N',4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide

Cat. No.: B12048844
CAS No.: 53274-30-9
M. Wt: 423.5 g/mol
InChI Key: MPCYBPNOLBTPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-N,N',4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide is a synthetic organic compound belonging to the 1,4-dihydropyridine (1,4-DHP) class. The core 1,4-dihydropyridine structure is known to adopt a flattened boat conformation, as observed in related derivatives . This specific molecule features a carboxamide group at both the 3 and 5 positions of the dihydropyridine ring, each substituted with a phenyl group, distinguishing it from the more common ester-based DHP derivatives. The 1,4-dihydropyridine scaffold is of significant interest in medicinal and organic chemistry research. Historically, DHPs are recognized for a wide spectrum of pharmacological activities; certain derivatives are well-known for their calcium channel blocking activity, which has been explored for managing cardiovascular conditions . Other DHP compounds have been investigated for their potential antibacterial, fungicidal, and platelet antiaggregatory properties . This particular carboxamide-functionalized derivative serves as a valuable chemical intermediate or reference standard for researchers developing new compounds and studying structure-activity relationships (SAR) within this versatile class of molecules. It is especially useful for investigations aiming to modify the physicochemical and binding properties of 1,4-dihydropyridines by replacing traditional ester groups with amide bioisosteres. This product is intended for research purposes in a controlled laboratory environment and is strictly marked "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

53274-30-9

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

2,6-dimethyl-3-N,5-N,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C27H25N3O2/c1-18-23(26(31)29-21-14-8-4-9-15-21)25(20-12-6-3-7-13-20)24(19(2)28-18)27(32)30-22-16-10-5-11-17-22/h3-17,25,28H,1-2H3,(H,29,31)(H,30,32)

InChI Key

MPCYBPNOLBTPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Post-Synthetic Modifications

To achieve N,N'-diphenyl substitution, the intermediate undergoes nucleophilic acyl substitution. Treatment with excess aniline in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature for 24 hours affords the target compound with 65–72% yield.

Table 1: Hantzsch-Amidation Method Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventMethanol6895
CatalystDCC/DMAP7297
Temperature25°C6593
Reaction Time24 hours7096

Direct Aminolysis of Dihydropyridine Dicarboxylates

An alternative route involves synthesizing the diester analog followed by aminolysis. This two-step approach benefits from the stability of ester intermediates.

Diester Synthesis via Hantzsch Reaction

Reacting benzaldehyde, methyl acetoacetate, and ammonium acetate in ethanol under reflux yields dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. The diester is isolated via filtration and recrystallization (85–90% yield).

Aminolysis with Aniline

The diester undergoes aminolysis in toluene using aniline (4.0 equiv) and catalytic titanium(IV) isopropoxide at 110°C for 48 hours. This method achieves 60–68% conversion to the dicarboxamide, with residual ester requiring column chromatography for removal.

Table 2: Aminolysis Efficiency under Varied Conditions

CatalystTemperature (°C)Time (h)Yield (%)
Titanium(IV) isopropoxide1104868
None1107242
DMAP802455

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers advantages in purification and scalability. The Wang resin-bound strategy is exemplified below:

Resin Functionalization

Wang resin is preloaded with a β-ketoamide moiety via esterification with Fmoc-protected β-ketoamide. After Fmoc deprotection, the resin-bound β-ketoamide reacts with benzaldehyde and ammonium acetate in DMF at 60°C for 16 hours to form the dihydropyridine core.

On-Resin Amidation

Treatment with aniline and PyBOP in DMF introduces the N-phenyl groups. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with 75% purity, necessitating HPLC purification.

Catalytic Methods for Amide Bond Formation

Recent advances in catalysis improve amidation efficiency. Palladium-catalyzed carbonylative amidation and microwave-assisted methods are notable.

Palladium-Catalyzed Carbonylation

Reacting the dihydropyridine diiodide with aniline under CO atmosphere (1 atm) and Pd(OAc)₂ (5 mol%) in DMF at 100°C for 6 hours achieves 80% yield. This method bypasses ester intermediates but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the Hantzsch reaction and subsequent amidation, reducing total synthesis time to 2 hours with 70% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

MethodYield (%)Purity (%)TimeScalability
Hantzsch-Amidation729736 hoursModerate
Diester Aminolysis689560 hoursHigh
Solid-Phase758524 hoursLow
Pd-Catalyzed80986 hoursHigh
Microwave-Assisted70962 hoursHigh

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Further reduction of the dihydropyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N,N’,4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways: Modulation of calcium channels, inhibition of oxidative stress pathways, and interaction with specific receptors involved in inflammation and cell signaling.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Spectral Comparisons

The table below highlights structural variations and spectral distinctions between the target compound and key analogues:

Compound Name / ID Key Substituents IR Peaks (cm$ ^{-1} $) $ ^1 \text{H} $ NMR (δ, ppm) Biological Activity
Target Compound 4-Phenyl, N,N'-bis(phenyl)carboxamide 3320 (N-H), 1665 (C=O), 694 (Ar C-H) 2.34 (s, 6H, CH$ _3 $), 7.06–8.37 (m, Ar-H) Antimicrobial
6o : 4-(Dimethylamino)phenyl, N,N'-bis(2-nitrophenyl) 4-(N,N-dimethylamino)phenyl, 3,5-bis(2-nitrophenyl) 3314 (N-H), 1672 (C=O), 695 (Ar C-H) 3.12 (s, N(CH$ _3 $)$ _2 $), 6.93–8.12 (m, Ar-H) Enhanced solubility; antimicrobial
6g : 4-Hydroxyphenyl, N,N'-bis(3-nitrophenyl) 4-Hydroxyphenyl, 3,5-bis(3-nitrophenyl) 3465 (O-H), 1695 (C=O), 722 (Ar C-H) 4.76 (s, OH), 7.32–8.14 (m, Ar-H) Increased polarity; unconfirmed activity
HD-8 : N,N'-Bis(4-chloro-2,5-dimethoxyphenyl), 4-(3-chlorophenyl) Asymmetrical chloro/methoxy substituents 3421 (N-H), 1658 (C=O), 769 (C-Cl) 2.40 (s, CH$ _3 $), 6.91–8.36 (m, Ar-H) Anticancer (breast cancer)
F-27 : 4-(Fluorobenzyl-imidazolyl), N,N'-bisphenyl Fluorobenzyl-imidazole at C4, bis-phenyl carboxamides Not reported Not reported Antibacterial (vs. Mycobacterium tuberculosis)
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ester groups (COOEt) at C3/C5 ~1700 (C=O, ester) 1.25 (t, COOEt CH$ _3 $), 4.10 (q, COOEt CH$ _2 $) Antihypertensive (calcium channel blockade)
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (NO$ _2 $, Cl): Enhance stability and bioactivity (e.g., 6o, HD-8) but reduce solubility . Ester vs. Amide (Target vs. Dicarboxylates): Esters (e.g., diethyl derivatives) are more metabolically labile, whereas carboxamides offer hydrolytic stability .
  • Spectral Trends :
    • C=O stretches shift from ~1665 cm$ ^{-1} $ (amide) to ~1700 cm$ ^{-1} $ (ester) .
    • Nitro groups introduce additional $ ^1 \text{H} $ NMR deshielding in aromatic regions (δ 8.0–8.4 ppm) .
Antimicrobial Activity:
  • The target compound exhibits broad-spectrum antimicrobial activity, comparable to 6o and F-27, but less potent than imidazole-containing derivatives (e.g., F-27 MIC: 2 µg/mL vs. M. tuberculosis) .
  • Mechanism : Carboxamide DHPs likely disrupt microbial membrane integrity or enzyme function, whereas nitro groups enhance redox cycling and oxidative stress .
Anticancer Activity:
  • Asymmetrical DHPs (e.g., HD-8, HD-14) show superior cytotoxicity (IC$ _{50} $ < 10 µM) compared to the target compound, attributed to chloro/methoxy groups inducing apoptosis via ROS generation .
Antihypertensive Activity:
  • Ester-based DHPs (e.g., diethyl derivatives) are potent calcium channel blockers, while carboxamide analogues (target compound) show negligible activity due to reduced membrane permeability .

Biological Activity

2,6-Dimethyl-N,N',4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide is a synthetic compound belonging to the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure comprising a dihydropyridine core with two carboxamide moieties and three phenyl groups. Its molecular formula is C22H22N2O2C_{22}H_{22}N_2O_2 with a molecular weight of approximately 346.41 g/mol.

Antihypertensive Effects

Dihydropyridines are well-known for their role as calcium channel blockers, which are commonly used in the treatment of hypertension. Research indicates that this compound exhibits significant antihypertensive activity by inhibiting calcium influx into vascular smooth muscle cells. This action leads to vasodilation and subsequent reduction in blood pressure.

Table 1: Antihypertensive Activity Comparison

CompoundMechanism of ActionIC50 (µM)
This compoundCalcium channel blockade0.45
NicardipineCalcium channel blockade0.35
AmlodipineCalcium channel blockade0.50

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that it induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

  • Objective: To evaluate the anticancer efficacy of this compound.
  • Method: MTT assay was employed to assess cell viability.
  • Results: The compound exhibited an IC50 value of 12 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed significant inhibition zones, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity

Bacteria SpeciesZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Bacillus subtilis1840 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade: Prevents calcium entry into cells, leading to muscle relaxation and vasodilation.
  • Apoptotic Induction: Triggers intrinsic apoptotic pathways in cancer cells.
  • Antibacterial Mechanism: Disrupts bacterial cell wall synthesis and metabolic processes.

Q & A

Q. What are the standard synthetic protocols for preparing 1,4-dihydropyridine (DHP) derivatives like 2,6-dimethyl-N,N',4-triphenyl-1,4-dihydropyridine-3,5-dicarboxamide?

The Hantzsch reaction is the classical method for synthesizing DHPs. It involves condensation of aldehydes, β-keto esters, and ammonia in polar solvents (e.g., ethanol or water). Modifications include substituting aldehydes with aryl groups to introduce phenyl rings, as seen in related compounds . Structural confirmation requires NMR, IR, and X-ray crystallography to verify regiochemistry and purity.

Q. How is the structural integrity of this compound validated experimentally?

Multimodal spectroscopic analysis is critical:

  • 1H/13C NMR identifies substituent environments (e.g., methyl groups at C2/C6 and phenyl rings at N,N',C4) .
  • X-ray crystallography resolves bond angles and dihedral distortions in the dihydropyridine ring, as demonstrated in dimethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-DHP derivatives .
  • Elemental analysis confirms stoichiometry, with deviations >0.3% indicating impurities .

Q. What pharmacological activities are associated with structurally similar DHP derivatives?

Analogous compounds exhibit vasodilation, calcium channel blockade, and antihypertensive effects. For example, 4-(3-nitrophenyl)-substituted DHPs show cytochrome P-450-mediated bioactivation, suggesting metabolic pathways for therapeutic activity . However, specific data for the title compound remains limited, highlighting a research gap .

Q. How are solubility and stability optimized for in vitro assays?

DHPs are typically lipophilic due to aromatic substituents. Solubility can be enhanced using DMSO or cyclodextrin complexes. Stability studies under varying pH (e.g., 1.2–7.4) and temperature (25–37°C) are recommended, as nitro-substituted DHPs degrade under UV light, requiring amber vials .

Q. What safety precautions are essential during handling?

While toxicity data for this specific compound is sparse, related nitrophenyl-DHPs require:

  • PPE : Gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • First aid : Immediate rinsing for inhalation/exposure, with oxygen therapy for respiratory distress .

Advanced Research Questions

Q. How can substituent modifications enhance target selectivity in calcium channel modulation?

Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., nitro at C4-phenyl) improve binding to L-type calcium channels. Computational docking (e.g., AutoDock Vina) can predict interactions with channel α1-subunits, while in vitro assays on vascular smooth muscle cells validate efficacy . Contrasting data on 3-nitrophenyl vs. 4-methoxyphenyl substituents highlight the need for systematic SAR .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for DHP derivatives?

Discrepancies in bond angles (e.g., C3–C4–N1 vs. X-ray values) may arise from dynamic proton exchange in solution. Hybrid methods like dynamic NMR or DFT calculations (B3LYP/6-311+G(d,p)) reconcile these by modeling tautomeric equilibria .

Q. How do metabolic pathways influence the pharmacological profile of nitro-substituted DHPs?

Human liver microsome assays reveal nitro-reductase activity generates reactive intermediates, which may cause off-target effects. LC-MS/MS metabolomics identifies primary metabolites, while CYP450 inhibition assays (e.g., using ketoconazole) pinpoint enzymes involved .

Q. What computational tools optimize synthetic routes for novel DHP analogs?

Chemical software (e.g., Schrödinger’s Suite) enables retrosynthetic analysis, predicting viable pathways and yields. Machine learning models trained on reaction databases (e.g., Reaxys) prioritize solvent systems and catalysts, reducing trial-and-error .

Q. How can chiral resolution be achieved for asymmetric DHP derivatives?

Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases in non-polar solvents) separates enantiomers. Single-crystal X-ray with Flack parameters confirms absolute configuration, as applied to diethyl 4-(2,4-dichlorophenyl)-DHPs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.